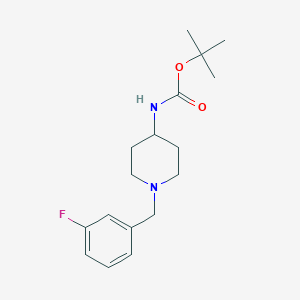

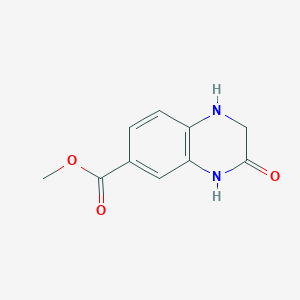

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives like IDOIC can be achieved through various methods. One of the promising methods is microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and can be performed under solvent-free conditions .Molecular Structure Analysis

The molecular formula of IDOIC is C10H7NO2, and it has a molecular weight of 173.17 . The InChI code for IDOIC is 1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10 (13)9 (7)8/h1-6H, (H,11,13) .Scientific Research Applications

Synthesis and Catalytic Applications

The chemistry of quinoline derivatives, including 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, has been explored extensively due to their potential in synthesizing complex heterocyclic compounds. For instance, quinoline derivatives have been used as precursors for synthesizing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018). Furthermore, quinoline derivatives have been utilized in the synthesis of novel ruthenium(II) carbonyl complexes, which serve as efficient catalysts for catalytic amidation reactions, demonstrating their significance in the development of new synthetic methodologies (Selvamurugan et al., 2016).

Ligand Design for Metal Coordination

Quinoline derivatives have also been explored as ligands for the coordination of rare-earth metal(III) ions, expanding the potential applications of these compounds in materials science and coordination chemistry. The ability to form stable complexes with rare-earth ions highlights the utility of quinoline derivatives in designing new materials with specific magnetic, optical, or catalytic properties (Albrecht et al., 2005).

Material Science and Sensing Applications

Quinoline derivatives have been identified as potential chemosensors for metal ions, demonstrating the versatility of these compounds beyond traditional synthetic and catalytic applications. For example, specific quinoline-based Schiff bases have shown high selectivity and sensitivity for Al3+ ions in weak acid aqueous media, indicating their potential use as fluorescent sensors for environmental and analytical purposes (Jiang et al., 2011).

Corrosion Inhibition

The study of quinoline derivatives extends to the field of corrosion science, where these compounds have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing metal dissolution showcases the applicability of quinoline derivatives in industrial maintenance and the protection of metal infrastructure (Lgaz et al., 2017).

Future Directions

properties

IUPAC Name |

1-oxo-2H-isoquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMAUBHAMJZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=O)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)